![molecular formula C9H9ClFN B2529546 1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride CAS No. 2287285-24-7](/img/structure/B2529546.png)
1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the use of starting materials such as 4-fluoro-3-hydroxytoluene, as seen in the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives . These compounds are synthesized for their potential biological activities, such as binding affinities for dopamine receptors. Similarly, the synthesis of "1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride" would likely involve a fluorinated starting material and aim to introduce specific functional groups that confer desired chemical and biological properties.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, was determined using NMR and X-ray crystallography . These techniques can provide detailed information about the conformation and configuration of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo a variety of chemical reactions. For example, the electrophilic amination of 4-fluorophenol with diazenes leads to the complete removal of the fluorine atom . This demonstrates the reactivity of the fluorine substituent and its potential to be replaced by other functional groups. The compound "1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride" could similarly participate in reactions that modify the fluorine-containing ring or the amine group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. These compounds often exhibit high thermal stability and low moisture absorption, as seen in the soluble fluoro-polyimides derived from a fluorine-containing aromatic diamine . The introduction of fluorine can also affect the lipophilicity and binding affinity of the molecule, as observed in the dopamine receptor affinity studies . The properties of "1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride" would likely be characterized by similar influences of the fluorine atom on its stability and reactivity.
properties
IUPAC Name |
1-(4-fluorophenyl)prop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h1,3-6,9H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQWALCHKLRJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)prop-2-yn-1-amine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.